molecular formula C6H3Br2NO2 B1583194 1,2-Dibromo-4-nitrobenzene CAS No. 5411-50-7

1,2-Dibromo-4-nitrobenzene

Cat. No.: B1583194
CAS No.: 5411-50-7
M. Wt: 280.9 g/mol
InChI Key: DLLDRYLYVHKDKK-UHFFFAOYSA-N
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Description

1,2-Dibromo-4-nitrobenzene is an aromatic compound with the molecular formula C₆H₃Br₂NO₂. It is characterized by the presence of two bromine atoms and one nitro group attached to a benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Mechanism of Action

Target of Action

It is known that nitrobenzene compounds often interact with various enzymes and proteins within the cell .

Mode of Action

Nitrobenzene compounds are generally known to undergo reduction reactions within the cell, which can lead to the formation of reactive intermediates . These intermediates can then interact with cellular components, potentially leading to various effects.

Biochemical Pathways

It is known that nitrobenzene compounds can be metabolized by bacteria through various degradation pathways . These pathways involve a series of enzymatic reactions that convert the nitrobenzene compound into simpler molecules, which can then be further metabolized or excreted .

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is a cyp1a2 inhibitor . The compound’s lipophilicity, as indicated by its Log Po/w (iLOGP) value of 1.97, suggests that it may have good bioavailability .

Result of Action

The reactive intermediates formed during the metabolism of nitrobenzene compounds can potentially cause various cellular effects, including oxidative stress and damage to cellular components .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2-Dibromo-4-nitrobenzene. For instance, the compound’s stability and reactivity can be affected by temperature and pH . Additionally, the presence of other chemicals in the environment can potentially influence the compound’s action through chemical interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4-nitrobenzene can be synthesized through a multi-step process involving the bromination and nitration of benzene derivatives. One common method involves the bromination of nitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective substitution .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine (Br₂) and iron(III) bromide (FeBr₃) as a catalyst.

    Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a catalyst.

    Reduction: Hydrogen gas (H₂) and palladium on carbon (Pd/C) as a catalyst.

Major Products:

Scientific Research Applications

1,2-Dibromo-4-nitrobenzene is utilized in various scientific research fields:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: Used as an intermediate in the production of certain pharmaceutical compounds.

    Agrochemicals: Employed in the synthesis of pesticides and herbicides.

    Dyestuff: Acts as a precursor in the manufacture of dyes and pigments.

Comparison with Similar Compounds

Uniqueness: 1,2-Dibromo-4-nitrobenzene is unique due to the presence of both bromine and nitro substituents, which impart distinct reactivity patterns. The nitro group is a strong electron-withdrawing group, making the compound more reactive towards nucleophiles compared to its analogs with electron-donating groups like methyl or halogen atoms .

Properties

IUPAC Name

1,2-dibromo-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLDRYLYVHKDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90202455
Record name Benzene, 1,2-dibromo-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5411-50-7
Record name Benzene, 1,2-dibromo-4-nitro-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005411507
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Record name 5411-50-7
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Record name Benzene, 1,2-dibromo-4-nitro-
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Record name 1,2-Dibromo-4-nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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